molecular formula C17H14F3NO4 B2985290 2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 461652-60-8

2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2985290
M. Wt: 353.297
InChI Key: CDEGKVMKTJUZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C10H11NO4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, has been explored in the literature . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide” is characterized by the presence of a fluorine atom and a pyridine in its structure . This structure is thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .

Scientific Research Applications

Antimicrobial Applications

A study focused on synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for antimicrobial activities against various microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Anti-Mycobacterial Properties

Research involving the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones led to the formation of phenoxy acetic acid derivatives. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).

Applications in Metallophthalocyanines

N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, a related compound, was used in the synthesis of zinc(II) phthalocyanine, showing increased solubility compared to unsubstituted phthalocyanines. These metallophthalocyanines are soluble in various solvents and have potential applications in different fields (Ağırtaş & İzgi, 2009).

Role in β3-Adrenergic Receptor Agonism

A study synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. These compounds showed potential for treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).

Structural Studies in Co-Crystals

The compound N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide formed co-crystals with aromatic diols, indicating potential applications in crystallography and material science (Karmakar, Kalita, & Baruah, 2009).

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-24-15-8-11(9-22)6-7-14(15)25-10-16(23)21-13-5-3-2-4-12(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEGKVMKTJUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Citations

For This Compound
1
Citations
MM Petrović, C Roschger, S Chaudary… - Bioorganic & …, 2021 - cherry.chem.bg.ac.rs
Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot Page 1 S1 Supplementary content Low cytotoxic …
Number of citations: 0 cherry.chem.bg.ac.rs

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